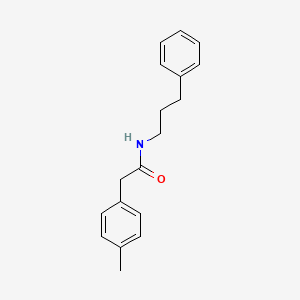![molecular formula C20H24N2O4S B4857278 2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4857278.png)
2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide
Vue d'ensemble
Description
2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide, also known as MTA-N, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.
Mécanisme D'action
2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide acts by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors, such as this compound, can cause the acetylation of histones, resulting in changes in gene expression that can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, ovarian, and prostate cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide is its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of this compound is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research involving 2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide. One potential direction is to investigate the use of this compound in combination with other cancer therapies to enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Further studies are also needed to investigate the potential use of this compound in treating other diseases, such as neurodegenerative diseases and inflammation.
Conclusion:
This compound is a synthetic compound that has shown potential in various fields of scientific research. Its potential therapeutic properties make it a promising candidate for cancer therapy, neurodegenerative diseases, and inflammation. However, further research is needed to determine its optimal dosage, administration route, and potential use in combination with other therapies.
Applications De Recherche Scientifique
2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been used in various scientific research studies due to its potential therapeutic properties. One of the significant applications of this compound is in cancer treatment. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-[(4-methoxyphenyl)methylsulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-12-11-21-20(24)17-5-3-4-6-18(17)22-19(23)14-27-13-15-7-9-16(26-2)10-8-15/h3-10H,11-14H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWNGFRTUIXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4857195.png)

![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4857219.png)

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4857232.png)

![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4857240.png)
![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B4857242.png)

![4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4857263.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4857272.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4857280.png)

